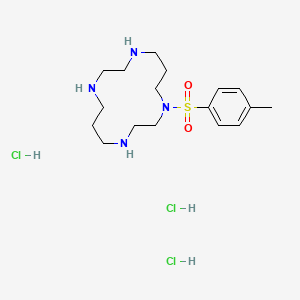
1-Tosyl-1,4,8,11-tetraazacyclotetradecane trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tosyl-1,4,8,11-tetraazacyclotetradecane trihydrochloride is a chemical compound with the molecular formula C17H30N4O2S.3ClH and a molecular weight of 463.894 . It is a derivative of 1,4,8,11-tetraazacyclotetradecane, a macrocyclic compound known for its ability to form stable complexes with metal ions .
Preparation Methods
The synthesis of 1-Tosyl-1,4,8,11-tetraazacyclotetradecane trihydrochloride typically involves the tosylation of 1,4,8,11-tetraazacyclotetradecane. The reaction is carried out by reacting 1,4,8,11-tetraazacyclotetradecane with p-toluenesulfonyl chloride in the presence of a base such as triethylamine . The resulting product is then purified and converted to its trihydrochloride salt by treatment with hydrochloric acid .
Chemical Reactions Analysis
1-Tosyl-1,4,8,11-tetraazacyclotetradecane trihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other functional groups under appropriate conditions.
Complexation Reactions: The compound can form stable complexes with metal ions due to the presence of nitrogen atoms in the macrocyclic ring.
Oxidation and Reduction Reactions:
Scientific Research Applications
1-Tosyl-1,4,8,11-tetraazacyclotetradecane trihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Tosyl-1,4,8,11-tetraazacyclotetradecane trihydrochloride involves its ability to form stable complexes with metal ions. This property is due to the presence of nitrogen atoms in the macrocyclic ring, which can coordinate with metal ions . Additionally, the compound acts as an antagonist of the CXCR4 chemokine receptor, which is involved in various cellular processes.
Comparison with Similar Compounds
1-Tosyl-1,4,8,11-tetraazacyclotetradecane trihydrochloride can be compared with other similar compounds, such as:
1,4,8,11-Tetraazacyclotetradecane: The parent compound, which lacks the tosyl group and has different chemical properties.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A derivative with methyl groups instead of the tosyl group, which affects its reactivity and complexation properties.
Cyclam (1,4,8,11-tetraazacyclotetradecane): A widely studied macrocyclic compound known for its strong metal-binding properties.
Properties
CAS No. |
128495-30-7 |
|---|---|
Molecular Formula |
C17H33Cl3N4O2S |
Molecular Weight |
463.9 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-1,4,8,11-tetrazacyclotetradecane;trihydrochloride |
InChI |
InChI=1S/C17H30N4O2S.3ClH/c1-16-4-6-17(7-5-16)24(22,23)21-14-3-10-19-12-11-18-8-2-9-20-13-15-21;;;/h4-7,18-20H,2-3,8-15H2,1H3;3*1H |
InChI Key |
BYBDSVFKWRNFSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCNCCNCCCNCC2.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















